tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate
Overview
Description
tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the hex-5-ynamidoethoxy intermediate: This step involves the reaction of hex-5-yne with an appropriate amine to form the hex-5-ynamido group.
Ethoxylation: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethoxy groups.
Carbamoylation: Finally, the compound is treated with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for scale, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, carbamates are often explored for their potential as enzyme inhibitors or as prodrugs that release active compounds under physiological conditions. This compound could be investigated for similar applications.
Industry
In industry, carbamates are used in the production of polymers, coatings, and as intermediates in the synthesis of other chemicals. This compound might find applications in these areas due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl 2-(2-(2-aminoethoxy)-ethoxy)ethylcarbamate
Uniqueness
What sets tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate apart is its unique combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of the alkyne group, in particular, offers opportunities for further functionalization and reactivity that are not available in simpler carbamates.
Biological Activity
The compound tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate (CAS Number: 1207956-02-2) is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 1207956-02-2 |
Molecular Formula | C17H30N2O5 |
Molecular Weight | 342.43 g/mol |
Purity | NLT 98% |
Structural Characteristics
The structure of this compound includes a tert-butyl group, an ethoxy chain, and a hex-5-ynamido group, which contribute to its unique biological properties.
Research indicates that compounds similar to tert-butyl carbamates often exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that carbamate derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anticancer Properties : Some carbamate compounds have been investigated for their ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes, affecting metabolic pathways crucial for cellular function.
Study 1: Antimicrobial Efficacy
A study conducted on related carbamate compounds demonstrated significant antimicrobial activity against various strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, showing that the compound's structural features enhance its interaction with microbial membranes.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of tert-butyl carbamate derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds could induce apoptosis through caspase activation and reactive oxygen species (ROS) generation.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(hex-5-ynoylamino)ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c1-5-6-7-8-15(20)18-9-11-22-13-14-23-12-10-19-16(21)24-17(2,3)4/h1H,6-14H2,2-4H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCLYZSEWDDQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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